

Technical Guide: Physico-chemical Properties of Benzo[pqr]tetraphen-3-ol-¹³C₆

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Compound of Interest

Compound Name: Benzo[pqr]tetraphen-3-ol-¹³C₆

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Introduction

Benzo[pqr]tetraphen-3-ol-¹³C₆ is the isotopically labeled form of Benzo[pqr]tetraphen-3-ol, a metabolite of the well-known polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene. Due to the inherent challenges in isolating and characterizing this specific labeled metabolite, this guide provides a comprehensive overview of its known properties, supplemented with data from its parent compound, Benzo[a]pyrene. This document is intended to serve as a foundational resource for researchers engaged in studies involving this compound, particularly in metabolic, pharmacokinetic, and toxicological research where isotopically labeled standards are crucial for quantitative analysis.

Physico-chemical Properties

Precise experimental data for the physico-chemical properties of Benzo[pqr]tetraphen-3-ol-¹³C₆ are not readily available in peer-reviewed literature. However, key identifiers for the labeled compound have been established. For a broader understanding, the properties of the parent compound, Benzo[a]pyrene (also known as Benzo[pqr]tetraphene), are provided as a reference.

Benzo[pqr]tetraphen-3-ol-¹³C₆

Property	Value	Source
Chemical Formula	C ₁₄ ¹³ C ₆ H ₁₂ O	MedChemExpress[1]
Molecular Weight	274.26 g/mol	MedChemExpress[1]
CAS Number	2704248-82-6	MedChemExpress[1]
Primary Application	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; Tracer in drug development.[1][2][3]	MedChemExpress

Benzo[a]pyrene (Parent Compound)

Property	Value	Source
Chemical Formula	C ₂₀ H ₁₂	PubChem[4][5]
Molecular Weight	252.31 g/mol	PubChem[4][5]
Melting Point	179 °C	Wikipedia[6][7]
Boiling Point	495 °C	Wikipedia[6][7]
Water Solubility	0.00162 - 0.0038 mg/L at 25 °C	NCBI[8]
Log K _{ow} (Octanol-Water Partition Coefficient)	6.13 - 6.35	PubChem[5], NCBI
Appearance	Pale yellow needles or plates	PubChem[4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of Benzo[pqr]tetraphen-3-ol-¹³C₆ are proprietary or not publicly documented. However, this section outlines general methodologies applicable to the synthesis of isotopically labeled PAHs and the analysis of Benzo[a]pyrene and its metabolites.

Synthesis of Isotopically Labeled Benzo[a]pyrene Metabolites (General Overview)

The synthesis of isotopically labeled PAHs, such as ^{13}C -labeled Benzo[a]pyrene metabolites, often involves a multi-step process utilizing modern organic chemistry techniques. A general approach, adapted from methodologies for synthesizing $^{13}\text{C}_4$ -labeled Benzo[a]pyrene and its oxidized metabolites, is as follows:

- **Introduction of ^{13}C Atoms:** The synthesis typically begins with commercially available ^{13}C -labeled precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Hartwig cross-coupling, are employed to construct the polycyclic aromatic backbone, incorporating the ^{13}C atoms at specific positions.
- **Ring Cyclization:** Following the assembly of the key fragments, a cyclization step, often catalyzed by a transition metal like platinum, is used to form the final polycyclic structure.
- **Functionalization:** To obtain the desired hydroxylated metabolite, functional group manipulations are performed. This may involve demethylation of a methoxy precursor using reagents like boron tribromide (BBR_3) to yield the final phenol.
- **Purification:** The final labeled compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high isotopic and chemical purity.

Analysis of Benzo[a]pyrene and its Metabolites

The analysis of Benzo[a]pyrene and its metabolites, including hydroxylated forms like Benzo[*pqr*]tetraphen-3-ol, in biological and environmental samples typically involves the following steps:

- **Sample Preparation:** Extraction of the analytes from the matrix (e.g., tissue, urine, plasma) is a critical first step. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).
- **Chromatographic Separation:** The extracted analytes are then separated using either High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column or Gas Chromatography (GC).

- Detection and Quantification:

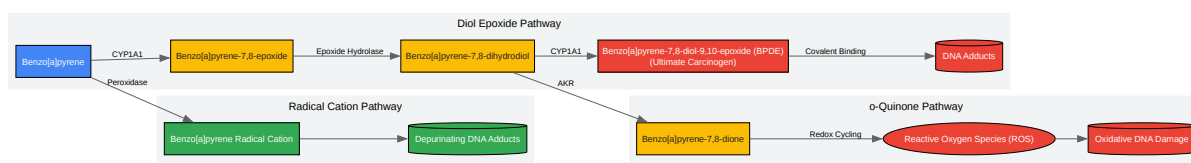
- HPLC is often coupled with Fluorescence Detection (FLD) or Ultraviolet (UV) detection for sensitive and selective measurement.
- GC is typically coupled with Mass Spectrometry (MS) for definitive identification and quantification. The use of an isotopically labeled internal standard like Benzo[pqr]tetraphen-3-ol- $^{13}\text{C}_6$ is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

Signaling Pathways and Biological Activity

Benzo[pqr]tetraphen-3-ol is a metabolite of Benzo[a]pyrene, a potent procarcinogen. The biological activity of Benzo[a]pyrene is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.

Metabolic Activation of Benzo[a]pyrene

The metabolic activation of Benzo[a]pyrene proceeds through three primary pathways. The diol epoxide pathway is considered the principal route for its carcinogenic activity.

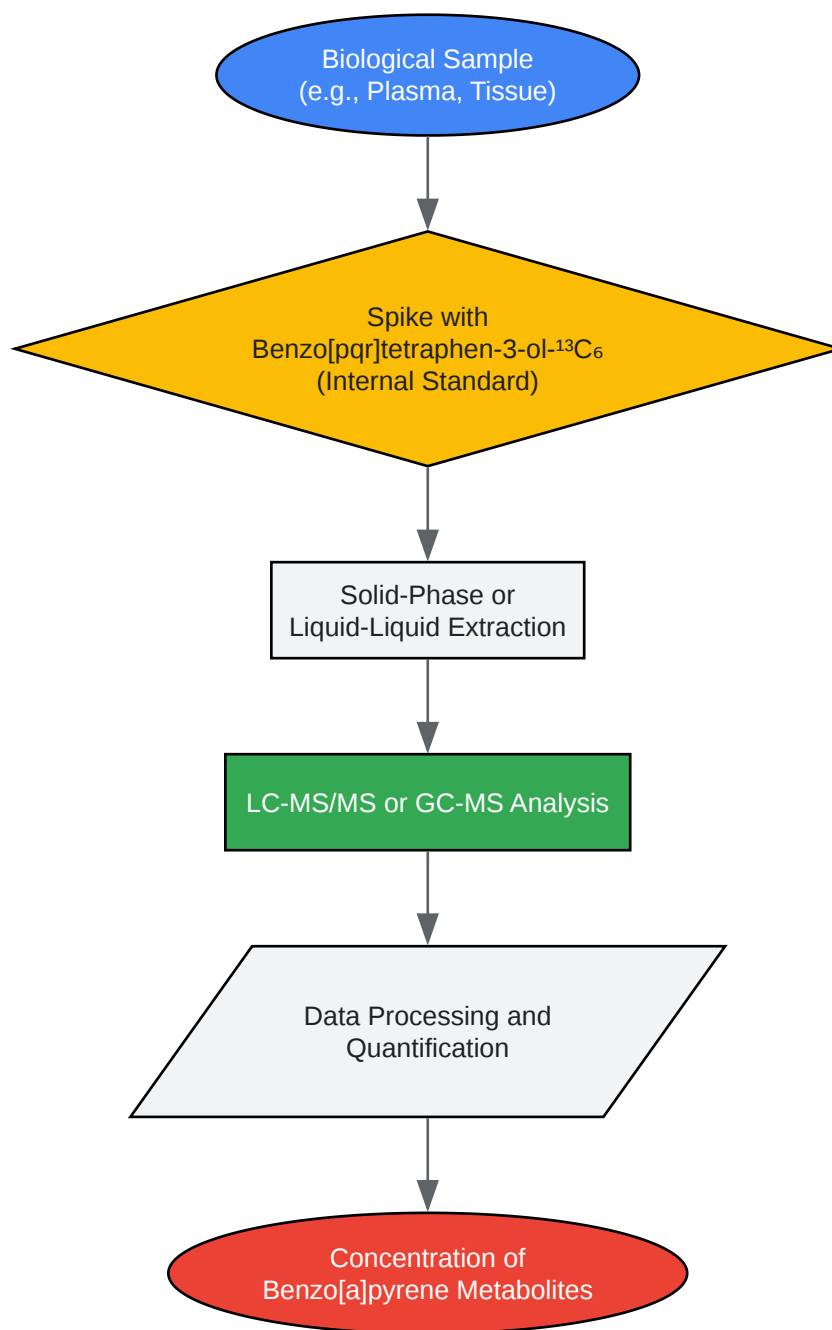


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Caption: Metabolic activation pathways of Benzo[a]pyrene.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of Benzo[a]pyrene metabolites from a biological sample using an isotopically labeled internal standard.



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Caption: Workflow for quantitative analysis of Benzo[a]pyrene metabolites.

Conclusion

Benzo[pqr]tetraphen-3-ol- $^{13}\text{C}_6$ serves as an indispensable tool for the accurate quantification of Benzo[a]pyrene metabolites in complex biological matrices. While specific physico-chemical data for this labeled compound remain scarce, a thorough understanding of its parent compound, Benzo[a]pyrene, provides a valuable framework for its application in research. The methodologies and pathway information presented in this guide are intended to support researchers in designing and interpreting experiments aimed at elucidating the mechanisms of action and health risks associated with Benzo[a]pyrene exposure.

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